molecular formula C10H7BrFN3O2 B11073829 6-amino-5-bromo-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

6-amino-5-bromo-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11073829
M. Wt: 300.08 g/mol
InChI Key: KAIRVJFUFXBNAY-UHFFFAOYSA-N
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Description

6-amino-5-bromo-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-bromo-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a 4-fluorophenyl-substituted urea and a brominated malononitrile, the reaction can proceed through a series of steps involving nucleophilic substitution, cyclization, and amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the bromine or fluorine substituents, potentially leading to dehalogenated products.

    Substitution: The amino and halogen groups make the compound amenable to various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride, potassium carbonate, or other strong bases can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups in place of the halogen atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or receptor ligands. The presence of the fluorophenyl group suggests potential interactions with biological targets.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals. The compound’s structure could be modified to enhance its activity or selectivity against specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromine and fluorophenyl groups in 6-amino-5-bromo-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione makes it unique. These substituents can significantly influence the compound’s reactivity and interactions with other molecules, potentially leading to unique properties and applications.

Properties

Molecular Formula

C10H7BrFN3O2

Molecular Weight

300.08 g/mol

IUPAC Name

6-amino-5-bromo-1-(4-fluorophenyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H7BrFN3O2/c11-7-8(13)15(10(17)14-9(7)16)6-3-1-5(12)2-4-6/h1-4H,13H2,(H,14,16,17)

InChI Key

KAIRVJFUFXBNAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)Br)N)F

solubility

25.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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